4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 773872-82-5
VCID: VC8136187
InChI: InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)
SMILES: COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Molecular Formula: C15H12ClFO4
Molecular Weight: 310.7 g/mol

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid

CAS No.: 773872-82-5

Cat. No.: VC8136187

Molecular Formula: C15H12ClFO4

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid - 773872-82-5

Specification

CAS No. 773872-82-5
Molecular Formula C15H12ClFO4
Molecular Weight 310.7 g/mol
IUPAC Name 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoic acid
Standard InChI InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)
Standard InChI Key CLZAQDAEOKYWOY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F

Introduction

Structural and Molecular Features

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a (2-chloro-6-fluorobenzyl)oxy group. Key structural attributes include:

  • Chloro-fluorobenzyl ether: The 2-chloro-6-fluorophenyl moiety introduces steric and electronic effects that enhance binding affinity to biological targets .

  • Methoxy group: Electron-donating properties influence the compound’s solubility and interaction with hydrophobic pockets in enzymes .

  • Carboxylic acid: Provides hydrogen-bonding capability and pH-dependent ionization (pKa ≈ 4.2) .

The SMILES notation (COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F) and InChIKey (CLZAQDAEOKYWOY-UHFFFAOYSA-N) uniquely identify its stereoelectronic profile .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight310.70 g/mol
XLogP3-AA3.6
Topological Polar Surface Area55.8 Ų
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors5
Rotatable Bonds5
Melting Point215–217°C (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Esterification: 4-Hydroxy-3-methoxybenzoic acid reacts with 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) to form the intermediate ester .

  • Acidification: The ester undergoes hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield the free carboxylic acid .

Reaction Scheme:

4-Hydroxy-3-methoxybenzoic acid+2-Chloro-6-fluorobenzyl chlorideK2CO3Ester IntermediateHClTarget Compound\text{4-Hydroxy-3-methoxybenzoic acid} + \text{2-Chloro-6-fluorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ester Intermediate} \xrightarrow{\text{HCl}} \text{Target Compound}

Industrial Optimization

Industrial protocols employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Purification is achieved via recrystallization from ethanol/water mixtures or silica gel chromatography .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate dose-dependent inhibition of breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines (IC₅₀ = 12–28 μM) . Mechanistic insights include:

  • HDAC Inhibition: Analogous to DHBA (dihydroxybenzoic acid), the compound may suppress histone deacetylase (HDAC) activity, elevating acetylated histone H3 levels and reactivating tumor suppressor genes .

  • Apoptosis Induction: Caspase-3 activation and ROS overproduction trigger mitochondrial apoptosis pathways .

  • Cell Cycle Arrest: G2/M phase arrest correlates with cyclin B1 downregulation and p21 upregulation .

Table 2: Antiproliferative Activity Against Select Cell Lines

Cell LineIC₅₀ (μM)Mechanism
MCF-712.4Caspase-3 activation, ROS ↑
A54918.7HDAC inhibition, p21 ↑
HCT-11627.9G2/M arrest, cyclin B1 ↓

Applications in Material Science

The compound serves as a precursor for:

  • Polymer Synthesis: Functionalization of polyesters and polyamides via carboxylate coupling.

  • Dendrimers: Core building block for pH-responsive drug delivery systems.

  • Coordination Complexes: Chelates with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Comparison with Structural Analogs

Table 3: Key Analogs and Their Properties

CompoundSubstituentsBioactivity (IC₅₀, μM)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid2-F instead of 2-Cl-6-F45.2 (MCF-7)
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid4-Cl instead of 2-Cl-6-F32.1 (A549)
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid4-F instead of 6-F19.8 (HCT-116)

The 2-chloro-6-fluoro substitution confers superior HDAC inhibition compared to mono-halogenated analogs, likely due to enhanced van der Waals interactions .

Future Perspectives

  • Therapeutic Development: Structure-activity relationship (SAR) studies to optimize HDAC affinity.

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

  • Environmental Impact Assessments: Long-term ecotoxicity studies in aquatic models.

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